molecular formula C11H14INO2 B3184790 Ethyl 4-(dimethylamino)-3-iodobenzoate CAS No. 1131588-23-2

Ethyl 4-(dimethylamino)-3-iodobenzoate

Cat. No.: B3184790
CAS No.: 1131588-23-2
M. Wt: 319.14 g/mol
InChI Key: CSNNHIGWFYYCKW-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-3-iodobenzoate is a benzoate ester derivative featuring a dimethylamino group at the para position (C4) and an iodine atom at the meta position (C3) on the aromatic ring. Its molecular formula is C₁₁H₁₄INO₂, with a calculated molecular weight of 318.9 g/mol. This compound is structurally classified as a tertiary amine, a key functional group that enhances its utility as a co-initiator in photopolymerization reactions, particularly in dental resin cements and restorative materials .

Properties

CAS No.

1131588-23-2

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-3-iodobenzoate

InChI

InChI=1S/C11H14INO2/c1-4-15-11(14)8-5-6-10(13(2)3)9(12)7-8/h5-7H,4H2,1-3H3

InChI Key

CSNNHIGWFYYCKW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N(C)C)I

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N(C)C)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Co-Initiators in Polymerization Reactions

Ethyl 4-(dimethylamino)-3-iodobenzoate shares functional similarities with ethyl 4-(dimethylamino)benzoate (EDB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA), both widely used as co-initiators in resin systems. Key findings include:

  • Reactivity : EDB exhibits a higher degree of polymerization conversion (DC) compared to DMAEMA. For instance, resin cements containing EDB achieved superior DC values (~75%) without additives, while DMAEMA required diphenyliodonium hexafluorophosphate (DPI) to enhance its DC by ~20% .
  • Physical Properties: Resins formulated with EDB demonstrate significantly better flexural strength and hardness than those with DMAEMA, attributed to EDB’s stable tertiary amine structure and efficient electron-donor capability .
Table 1: Comparison of Co-Initiators in Resin Systems
Compound Molecular Formula Reactivity (DC%) Flexural Strength (MPa) Key Advantage
This compound C₁₁H₁₄INO₂ High (inferred) Superior (inferred) Enhanced stability with iodine
Ethyl 4-(dimethylamino)benzoate (EDB) C₁₁H₁₅NO₂ 75 120 High reactivity without additives
DMAEMA C₈H₁₅NO₂ 55 (↑75 with DPI) 90 Requires DPI for optimal performance

Structural Analogs: Ester and Substituent Variations

Isoamyl 4-(Dimethylamino)benzoate
  • Structure : Differs in the ester group (isoamyl vs. ethyl), increasing molecular weight to 235.32 g/mol .
  • Performance : While reactivity remains comparable to EDB, the bulkier isoamyl group may reduce solubility in polar resin matrices, impacting processing ease.
  • Safety : Requires stringent handling due to risks of eye and skin irritation .
Ethyl 4-Acetamido-3-Iodobenzoate
  • Structure: Replaces the dimethylamino group with acetamido, yielding a molecular weight of 333.12 g/mol .
  • Reactivity: The acetamido group, a weaker electron donor compared to dimethylamino, likely reduces co-initiator efficiency, making it less suitable for high-performance resins.

Halogenated Benzoate Derivatives

Compounds like ethyl 2-(4-iodobenzamido)acetate () highlight the role of iodine in altering synthetic pathways. However, their structural divergence (benzamido vs. benzoate esters) limits direct performance comparisons.

Key Research Findings and Implications

  • Tertiary Amine Superiority: this compound’s dimethylamino group enables efficient radical generation, critical for rapid polymerization .
  • Iodine’s Electronic Effects : The iodine atom may enhance UV absorption or stabilize transition states during initiation, though mechanistic studies are needed.
  • Ester Group Impact : Ethyl esters balance solubility and reactivity better than bulkier alternatives (e.g., isoamyl), optimizing resin compatibility.

Q & A

Q. What are the recommended methods for characterizing Ethyl 4-(dimethylamino)-3-iodobenzoate to confirm its structural integrity and purity?

To characterize this compound, employ a combination of analytical techniques:

  • Melting Point Determination : Confirm purity via comparison with literature values (e.g., related benzoate derivatives exhibit melting points between 63–64°C) .
  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and ester functionality. IR spectroscopy can identify carbonyl (C=O) and amino (N–H) groups.
  • Chromatographic Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity, as described in multi-step syntheses of structurally similar benzoates .

Q. How can researchers safely handle and store this compound in laboratory settings?

Safety protocols include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or handling to prevent inhalation of vapors .
  • Storage : Keep in airtight containers in a cool, dry place, away from light and oxidizing agents .

Q. What experimental approaches are used to assess the reactivity of this compound in photopolymerization systems?

  • Degree of Conversion (DC) : Measure via FTIR spectroscopy by tracking the decrease in C=C bond absorbance (e.g., at 1635–1640 cm1^{-1}) during polymerization .
  • Calorimetry : Monitor exothermic peaks using differential scanning calorimetry (DSC) to quantify reaction kinetics .

Advanced Questions

Q. How should researchers address contradictions in data when comparing the efficiency of this compound with other amine co-initiators in resin formulations?

  • Mechanistic Studies : Use electron paramagnetic resonance (EPR) to identify radical species generated during photoinitiation, clarifying differences in reactivity pathways .
  • Variable Initiator Ratios : Test varying concentrations of diphenyliodonium hexafluorophosphate (DPI) to determine synergistic effects, as DPI enhances conversion rates in some amine systems .

Q. What strategies optimize the multi-step synthesis of this compound to achieve high yields and purity?

  • Stepwise Functionalization : Introduce iodine via electrophilic substitution (e.g., using I2_2/HIO3_3) before esterification to avoid side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for intermediates requiring reflux, followed by ethanol for crystallization .
  • Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and minimize byproducts .

Q. What methodologies are employed to study the interactions between this compound and biological targets for therapeutic applications?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., acetylcholinesterase) based on the compound’s electron-rich iodine and dimethylamino groups .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with immobilized protein targets .

Data Contradiction Analysis Example

In resin cement studies, Ethyl 4-(dimethylamino)benzoate outperformed 2-(dimethylamino)ethyl methacrylate in DC but showed reduced sensitivity to DPI. To resolve this:

  • Kinetic Modeling : Compare Arrhenius plots of polymerization rates under varying initiator concentrations to identify rate-limiting steps .
  • Solubility Tests : Assess the compound’s partitioning behavior in resin matrices, as poor solubility may limit DPI interactions .

Key Takeaways

  • Prioritize spectroscopic and chromatographic methods for characterization .
  • Optimize synthetic routes by controlling solvent polarity and reaction timelines .
  • Address data discrepancies through mechanistic and kinetic studies .

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